{2-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13469406
Molecular Formula: C20H31N3O3
Molecular Weight: 361.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H31N3O3 |
|---|---|
| Molecular Weight | 361.5 g/mol |
| IUPAC Name | benzyl N-[2-[[(2S)-2-amino-3-methylbutanoyl]-methylamino]cyclohexyl]carbamate |
| Standard InChI | InChI=1S/C20H31N3O3/c1-14(2)18(21)19(24)23(3)17-12-8-7-11-16(17)22-20(25)26-13-15-9-5-4-6-10-15/h4-6,9-10,14,16-18H,7-8,11-13,21H2,1-3H3,(H,22,25)/t16?,17?,18-/m0/s1 |
| Standard InChI Key | NVXKATFIIOIHNA-ABHNRTSZSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N(C)C1CCCCC1NC(=O)OCC2=CC=CC=C2)N |
| SMILES | CC(C)C(C(=O)N(C)C1CCCCC1NC(=O)OCC2=CC=CC=C2)N |
| Canonical SMILES | CC(C)C(C(=O)N(C)C1CCCCC1NC(=O)OCC2=CC=CC=C2)N |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s IUPAC name, benzyl N-[2-[[(2S)-2-amino-3-methylbutanoyl]-methylamino]cyclohexyl]carbamate, reflects its intricate structure. Key components include:
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A cyclohexyl ring substituted at the 2-position with a methylamino group.
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An (S)-2-amino-3-methylbutanoyl moiety, contributing chirality and hydrogen-bonding capacity.
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A benzyl carbamate group enhancing lipophilicity and metabolic stability.
Synthesis and Manufacturing
Synthetic Routes
Synthesis typically involves multi-step organic reactions:
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Cyclohexylamine Functionalization: Introduction of the methylamino group via reductive amination or alkylation .
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Amino Acid Coupling: The (S)-2-amino-3-methylbutanoyl moiety is attached using coupling agents like HATU or EDCI in DMF .
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Carbamate Formation: Reaction with benzyl chloroformate under basic conditions (e.g., triethylamine) to install the benzyl carbamate .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclohexyl Modification | Methyl iodide, K₂CO₃, DMF | 65–75% | |
| Amide Coupling | HATU, DIPEA, DCM | 70–80% | |
| Carbamate Protection | Benzyl chloroformate, TEA, THF | 60–70% |
Purification and Optimization
Chromatography (silica gel or HPLC) is essential for isolating the final product . Industrial-scale production may employ continuous-flow reactors to enhance efficiency.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water due to the benzyl ester’s hydrophobicity.
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Stability: Stable under inert conditions but prone to hydrolysis in acidic/basic environments. Storage at 2–8°C under nitrogen is recommended .
Spectroscopic Data
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NMR: Key signals include benzyl aromatic protons (δ 7.2–7.4 ppm) and carbamate carbonyl (δ 155–160 ppm).
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Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 362.3, consistent with the molecular formula.
Biological Activity and Mechanisms
Protease Inhibition
Structural analogs (e.g., piperidine-based carbamates) exhibit antimalarial activity by inhibiting Plasmodium proteases . While direct evidence for this compound is limited, its carbamate group likely interacts with catalytic serine residues.
Cellular Permeability
The benzyl ester enhances membrane permeability, as demonstrated in analogs with improved oral bioavailability. Molecular dynamics simulations suggest the cyclohexyl group reduces rotational entropy, favoring target binding.
Pharmacokinetic and Toxicological Profile
ADME Properties
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Absorption: High logP (3.1–3.5) predicts favorable intestinal absorption.
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Metabolism: Hepatic esterases may cleave the benzyl group, generating active metabolites.
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Excretion: Primarily renal, with minor biliary clearance.
Toxicity Considerations
Applications and Future Directions
Medicinal Chemistry
This compound serves as a precursor for protease inhibitors and antibiotics. Its modular structure allows derivatization at the cyclohexyl or benzyl positions .
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